![molecular formula C23H18ClFN2S B2953787 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole CAS No. 1207025-06-6](/img/structure/B2953787.png)
1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole
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Description
1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole, also known as CFI-400945, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various types of cancer. This compound has been the subject of extensive research in recent years due to its promising anti-tumor activity and relatively low toxicity.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of derivatives similar to 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole have been documented. These derivatives, including 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, have been prepared and analyzed using spectroscopic methods and X-ray crystal structure analyses. Their molecular structures show specific intramolecular hydrogen bonding and π-π stacking interactions, indicating potential for unique chemical behaviors and applications in material science or pharmaceutical research (Banu et al., 2014).
Corrosion Inhibition
Imidazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Studies on the adsorption and corrosion inhibition properties of two imidazole derivatives on mild steel in sulfuric acid medium demonstrate high inhibition efficiency, showcasing their potential as protective agents in industrial applications. The effectiveness of these inhibitors is supported by electrochemical methods and quantum chemical calculations, suggesting a strong relationship between their molecular structure and corrosion inhibition performance (Ouakki et al., 2019).
Anti-Inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of certain imidazolyl acetic acid derivatives have been investigated. Compounds synthesized from a base structure similar to 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole have shown significant activity against carrageenan-induced rat paw edema and exhibited analgesic activity in albino mice. This research opens avenues for the development of new therapeutic agents targeting inflammation and pain (Khalifa & Abdelbaky, 2008).
Antimicrobial and Cytotoxic Studies
Studies on N-heterocyclic carbene–silver(I) complexes derived from imidazole compounds have shown weak to medium antibacterial activities against both Gram-negative and Gram-positive bacteria. Additionally, these compounds have been evaluated for their cytotoxic properties against breast and renal cancer cell lines, revealing potential applications in the development of anticancer drugs (Streciwilk et al., 2014).
properties
IUPAC Name |
1-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2S/c1-16-5-9-18(10-6-16)22-14-26-23(27(22)21-4-2-3-19(24)13-21)28-15-17-7-11-20(25)12-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFIKYHZRAYPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole |
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